![molecular formula C10H13NO2 B3088927 (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester CAS No. 1187930-21-7](/img/structure/B3088927.png)
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester
Overview
Description
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester, also known as R-PEMA, is a chemical compound used in scientific research for its potential therapeutic applications. It is a chiral amino acid derivative that has gained attention due to its ability to modulate the activity of certain receptors in the brain. In
Scientific Research Applications
(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester has been studied for its potential therapeutic applications in a variety of areas, including neurology, psychiatry, and cancer research. One of its primary uses is as a ligand for the sigma-1 receptor, which is involved in a range of cellular processes including calcium signaling, protein folding, and cell survival. This compound has been shown to modulate the activity of this receptor, leading to potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester is not fully understood, but it is thought to involve binding to the sigma-1 receptor and modulating its activity. This can lead to a range of downstream effects, including changes in ion channel activity, protein folding, and gene expression. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including changes in neurotransmitter release, calcium signaling, and protein expression. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as anti-cancer effects in cell culture and animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester in lab experiments is its specificity for the sigma-1 receptor, which allows for more targeted studies of this receptor's activity. Additionally, its ability to modulate a range of cellular processes makes it a versatile tool for studying a variety of biological systems. However, one limitation is the potential for off-target effects, which can complicate data interpretation.
Future Directions
There are a number of potential future directions for research on (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester, including further studies of its therapeutic potential in neurodegenerative diseases and cancer. Additionally, there is interest in developing more selective ligands for the sigma-1 receptor, which could lead to more targeted therapies with fewer side effects. Finally, there is potential for using this compound as a tool for studying the role of the sigma-1 receptor in a range of biological processes.
In conclusion, this compound is a promising compound with a range of potential scientific research applications. Its ability to modulate the activity of the sigma-1 receptor makes it a versatile tool for studying a variety of biological systems, and its therapeutic potential in neurodegenerative diseases and cancer warrants further investigation.
properties
IUPAC Name |
methyl 3-[(1R)-1-aminoethyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAYNLXJBZWGS-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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